molecular formula C19H23NO6S2 B2891555 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1706327-33-4

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Katalognummer: B2891555
CAS-Nummer: 1706327-33-4
Molekulargewicht: 425.51
InChI-Schlüssel: UHBNRXPZZQGKSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a complex chemical building block of significant interest in medicinal chemistry and drug discovery research. This piperidine derivative, functionalized with two distinct sulfonyl groups, is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications . Its structure, featuring a piperidine core, is commonly found in compounds with biological activity. The presence of the 3,4-dimethoxyphenyl and phenyl sulfonyl moieties suggests potential for interaction with various biological targets, making it a valuable scaffold for constructing potential enzyme inhibitors or receptor modulators . Researchers employ this compound in the development of novel therapeutic agents, leveraging its structure to explore structure-activity relationships (SAR). It also serves as a useful standard or model compound in analytical chemistry, particularly in method development for High-Performance Liquid Chromatography (HPLC) to study the separation of complex molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-25-18-9-8-17(14-19(18)26-2)28(23,24)20-12-10-16(11-13-20)27(21,22)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBNRXPZZQGKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₈N₂O₄S₂
  • CAS Number : 91908-88-2
  • MDL Number : MFCD03444518

This structure features two sulfonyl groups attached to a piperidine ring, which is crucial for its biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of key enzymes and receptors. Notably:

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown significant inhibition of human acetylcholinesterase, which is vital for neurotransmission regulation .
  • Anti-inflammatory Activity : Compounds with methoxyphenyl groups have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase (LO) pathways .

Anticancer Properties

Recent studies suggest that related compounds can induce apoptosis in cancer cells. For instance, piperazine derivatives have been shown to affect mitochondrial pathways leading to cell death in various cancer cell lines. The mechanism often involves the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects. Research on similar compounds indicates potential benefits in treating neurodegenerative diseases by modulating neurotransmitter levels and improving synaptic function .

Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various piperazine derivatives on acetylcholinesterase. The results indicated that certain modifications to the piperazine structure significantly enhanced inhibitory potency, suggesting a promising avenue for developing treatments for Alzheimer's disease .

Study 2: Anti-inflammatory Efficacy

In vivo studies demonstrated that related compounds significantly reduced edema in rat models when administered prior to inflammatory stimuli. The IC₅₀ values indicated that these compounds were more effective than standard anti-inflammatory drugs like diclofenac, highlighting their potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
Acetylcholinesterase InhibitionSignificant (IC₅₀ values vary)
Anti-inflammatoryHighly effective (IC₅₀ < 660 pmol)
Induction of ApoptosisModerate to high in cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity in Piperidine Sulfonates

Key Structural Variations :

  • Target Compound : Dual sulfonyl groups (3,4-dimethoxyphenyl and phenyl).
  • Analogues: 1-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide (CAS 923397-55-1): Features a chlorophenyl sulfonyl group and a thiazole-linked dimethylphenyl moiety. The chlorophenyl group enhances hydrophobicity compared to the dimethoxyphenyl group in the target compound . 4-(3,4-Dichlorophenoxy)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine: Incorporates a pyrazole sulfonyl group and dichlorophenoxy substituent, highlighting the use of heterocyclic sulfonates for steric bulk . 1-(Indan-1-ylacetyl)-4-(3,4-dimethoxyphenyl)piperidine: Retains the 3,4-dimethoxyphenyl group but replaces sulfonyl with an acetyl group, reducing polarity .

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight
Target Compound 3,4-Dimethoxyphenyl, Phenyl sulfonyl Not explicitly provided (Inferred: ~470–500) ~470–500 (estimated)
1-((4-Chlorophenyl)sulfonyl)-... (CAS 923397-55-1) 4-Chlorophenyl, Thiazolyl-dimethylphenyl C23H24ClN3O3S2 490.0
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid 4-Chlorophenyl sulfonyl, Acetic acid C13H16ClNO4S 317.79
4-(3,4-Dichlorophenoxy)-1-... () Pyrazole sulfonyl, Dichlorophenoxy Not explicitly provided Not provided

Pharmacological and Physicochemical Properties

  • Target Compound : The dual sulfonyl groups may improve metabolic stability and binding affinity for targets like serotonin or dopamine receptors, akin to other sulfonamide-based therapeutics. The 3,4-dimethoxy group could enhance π-π stacking in hydrophobic pockets .
  • Analogues: Chlorophenyl sulfonyl derivatives: Increased lipophilicity may improve blood-brain barrier penetration, as seen in CNS-targeting drugs .

Q & A

Q. What are the key synthetic pathways for 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation of the piperidine ring. A common approach includes:

  • Step 1: Sulfonylation of piperidine at the 1-position using 3,4-dimethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
  • Step 2: Second sulfonylation at the 4-position with phenylsulfonyl chloride, requiring precise stoichiometry to avoid over-functionalization. Intermediates are monitored via HPLC (C18 column, acetonitrile/water gradient) and characterized by ¹H/¹³C NMR (δ 7.5–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for piperidine CH₂ groups) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

  • X-ray crystallography for unambiguous confirmation of the sulfonyl group orientations.
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₂O₆S₂: 459.09; observed: 459.11).
  • FT-IR spectroscopy to detect sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) using a mobile phase of methanol:water (70:30).
  • TLC (silica gel, ethyl acetate/hexane 1:1) with visualization under UV light. Purity thresholds >98% are critical for biological assays to minimize off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies include:

  • Substituent variation: Replacing methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and target binding.
  • Piperidine ring modification: Introducing methyl or acetyl groups to alter conformational flexibility.
  • Bioactivity screening: Use enzyme inhibition assays (e.g., kinase panels) and cellular viability models (IC₅₀ determination) to correlate structural changes with potency .
Modification Impact on Activity Reference
3,4-Dimethoxy → 3-ClIncreased kinase inhibition (IC₅₀ ↓ 40%)
Piperidine → PiperazineReduced metabolic stability (t₁/₂ ↓ 2-fold)

Q. What computational methods are effective for predicting reactivity and optimizing synthesis?

  • Density Functional Theory (DFT): Models sulfonyl group electrophilicity and transition-state energetics.
  • Molecular docking: Predicts binding to targets like ATP-binding pockets using AutoDock Vina.
  • Reaction pathway algorithms (e.g., ICReDD’s quantum-chemical workflows) to identify optimal solvents and catalysts .

Q. How can green chemistry principles be applied to its synthesis?

  • Catalysis: Use recyclable Amberlyst-15 for acid scavenging instead of triethylamine.
  • Solvent substitution: Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative.
  • Waste minimization: Employ flow chemistry for continuous processing and reduced solvent volume .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.